molecular formula C8H6N4O2 B13109944 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid

6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid

Cat. No.: B13109944
M. Wt: 190.16 g/mol
InChI Key: UGOGXVXMDZTTFG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 6-amino-1,2,4-benzotriazine-3-carboxylic acid is derived through a hierarchical prioritization of functional groups and ring numbering. The parent structure, 1,2,4-benzotriazine, consists of a benzene ring fused to a triazine moiety with nitrogen atoms at positions 1, 2, and 4. The substituents are numbered according to their positions on the bicyclic system:

  • The carboxylic acid group ($$ \text{-COOH} $$) occupies position 3 on the triazine ring.
  • The amino group ($$ \text{-NH}_2 $$) is located at position 6 on the benzene ring.

The SMILES notation $$ \text{C1=CC2=C(C=C1N)N=C(N=N2)C(=O)O} $$ explicitly encodes this arrangement, confirming the connectivity of the fused rings and substituents. Table 1 compares key identifiers for this compound and related triazine derivatives.

Table 1: Structural identifiers of 6-amino-1,2,4-benzotriazine-3-carboxylic acid and analogs

Property 6-Amino-1,2,4-benzotriazine-3-carboxylic acid 4-Amino-1,2,4-triazole-3-carboxylic acid
Molecular formula $$ \text{C}8\text{H}6\text{N}4\text{O}2 $$ $$ \text{C}3\text{H}4\text{N}4\text{O}2 $$
IUPAC name 6-amino-1,2,4-benzotriazine-3-carboxylic acid 4-amino-1,2,4-triazole-3-carboxylic acid
SMILES C1=CC2=C(C=C1N)N=C(N=N2)C(=O)O C1=NN=C(N1N)C(=O)O
PubChem CID 73010972 150600805

The distinction between benzotriazines and simpler triazoles (e.g., benzotriazole) lies in the number of nitrogen atoms and ring fusion patterns. Benzotriazines contain three nitrogen atoms within the triazine ring, whereas benzotriazoles feature a five-membered triazole ring fused to benzene.

Historical Development of Benzotriazine Derivatives

Benzotriazine derivatives have evolved from early antimicrobial agents to targeted therapeutics. The discovery of tirapazamine (1,2,4-benzotriazin-3-amine 1,4-dioxide) in the 1990s marked a milestone as the first bioreductive cytotoxin tested in clinical trials. Its mechanism involves selective activation under hypoxic conditions, generating radicals that damage tumor DNA. Subsequent research focused on optimizing solubility and electron affinity, leading to derivatives like SR 4895 and SR 4941 , which showed enhanced in vivo activity.

In 2025, the development of compound A29 , a 1,2,4-benzotriazine derivative, demonstrated potent inhibition of hematopoietic progenitor kinase 1 (HPK1), a regulator of immune signaling. With an IC$$_{50}$$ of 2.70 nM against HPK1 and 8.1 nM in cellular assays, A29 exemplifies the pharmacological potential of functionalized benzotriazines. Structural modifications, such as the addition of electron-withdrawing groups, have been critical to improving target affinity and metabolic stability.

Positional Isomerism in Triazine-Based Heterocycles

Positional isomerism profoundly influences the physicochemical and biological properties of triazine derivatives. Triazines exist in three isomeric forms, differentiated by nitrogen atom placement:

  • 1,2,3-Triazine : Nitrogen atoms at positions 1, 2, and 3 (least common).
  • 1,2,4-Triazine : Nitrogen atoms at positions 1, 2, and 4 (e.g., 6-amino-1,2,4-benzotriazine-3-carboxylic acid).
  • 1,3,5-Triazine : Nitrogen atoms at positions 1, 3, and 5 (e.g., melamine).

Table 2: Comparative properties of triazine isomers

Isomer Nitrogen positions Example compound Key applications
1,2,3-Triazine 1, 2, 3 Benzotriazole Corrosion inhibition
1,2,4-Triazine 1, 2, 4 Tirapazamine Anticancer agents
1,3,5-Triazine 1, 3, 5 Melamine Polymer resins

The 1,2,4-triazine configuration in 6-amino-1,2,4-benzotriazine-3-carboxylic acid enables unique electronic interactions due to asymmetric nitrogen distribution. This arrangement enhances reactivity toward electrophilic substitution and coordination with metal ions, as seen in benzotriazole’s corrosion-inhibiting properties. Isomerization studies under flash vacuum pyrolysis (FVP) reveal that angular triazolo-benzotriazines undergo valence bond isomerization, underscoring the thermodynamic stability of 1,2,4-triazine systems.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

6-amino-1,2,4-benzotriazine-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c9-4-1-2-5-6(3-4)10-7(8(13)14)12-11-5/h1-3H,9H2,(H,13,14)

InChI Key

UGOGXVXMDZTTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

One established approach involves the reductive cyclization of 2-nitrophenylhydrazones, hydrazono esters, or hydrazides to form the benzo[e]triazine core. This method allows the introduction of various substituents at the C(3) position, including carboxylic acid groups, by starting with appropriately substituted hydrazonoyl chlorides or hydrazones.

  • Key steps:

    • Synthesis of 2-nitrophenylhydrazone derivatives.
    • Reduction and intramolecular cyclization under acidic conditions (e.g., sulfuric acid or BF3/AcOH).
    • Functional group manipulation to yield the 6-amino and 3-carboxylic acid functionalities.
  • Advantages:

    • Moderate to good yields.
    • Versatility in substituent introduction.
  • Limitations:

    • Use of strong acids and reductive conditions.
    • Moderate yields depending on substituents.

Cyclization of Amidrazones

Amidrazones can be cyclized to form 3-substituted benzo[e]triazines, including the target 6-aminobenzo[e]triazine-3-carboxylic acid. This method often requires mercury oxide (HgO) as an oxidizing agent, which poses environmental and handling concerns.

  • Key steps:

    • Preparation of amidrazone intermediates.
    • Oxidative cyclization with HgO.
  • Advantages:

    • Formation of a wide range of 3-substituted derivatives.
  • Limitations:

    • Use of toxic reagents.
    • Demanding synthesis of amidrazones.

Intramolecular Condensation and Cyclocondensation

Intramolecular condensation reactions of hydrazones or hydrazides under acidic or microwave-assisted conditions can efficiently yield the triazine ring system.

  • Example:

    • Microwave irradiation-induced cyclization of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by hydrolysis and amidation steps.
  • Advantages:

    • Regioselective cyclization.
    • Good yields with simplified isolation.
  • Limitations:

    • Requires specialized equipment for microwave irradiation.
Method Key Intermediates Reaction Conditions Advantages Limitations Typical Yield Range
Reductive Cyclization 2-Nitrophenylhydrazones Acidic medium (H2SO4, BF3/AcOH), reductive agents Versatile substituent introduction Strong acids, moderate yields Low to Moderate
Cyclization of Amidrazones Amidrazones Oxidative cyclization with HgO Wide range of 3-substituted products Toxic reagents, complex synthesis Moderate
Intramolecular Condensation 6-Substituted arylmethyl triazinones Microwave irradiation, hydrolysis, amidation Regioselective, good yields Requires microwave reactor Good
  • Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are routinely employed to confirm the structure and purity of the synthesized 6-aminobenzo[e]triazine-3-carboxylic acid.

  • X-ray crystallography has been used to confirm regioselectivity in cyclization steps, particularly in intramolecular condensation pathways.

  • Reaction optimization studies emphasize the importance of temperature control, solvent choice, and reaction time to maximize yield and minimize side products.

The preparation of 6-aminobenzo[e]triazine-3-carboxylic acid is achieved through several multi-step synthetic routes involving reductive cyclization, oxidative cyclization of amidrazones, and intramolecular condensation reactions. Each method has distinct advantages and limitations regarding reagent toxicity, reaction conditions, and yields. Selection of the appropriate synthetic route depends on available starting materials, desired substituents, and scale of synthesis. Analytical characterization confirms the successful synthesis and guides optimization.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group undergoes deprotonation under basic conditions (pH > 4.5) to form water-soluble carboxylate salts. The amino group (pKa ~5.8) acts as a weak base, enabling protonation in acidic media (pH < 3) .

Key Observations:

  • Neutralization with NaOH: Forms sodium carboxylate (solubility >200 mg/mL in H<sub>2</sub>O).

  • Protonation in HCl: Generates a zwitterionic structure stabilized by intramolecular hydrogen bonding .

Hydrolysis and Decarboxylation

Controlled hydrolysis and thermal decarboxylation modify the carboxyl group:

Reaction TypeConditionsProductYield (%)Source
Carboxylic Acid Hydrolysis6M HCl, reflux (4–6 h)6-Aminobenzo[e] triazine72–85
DecarboxylationCu powder, quinoline (200°C)6-Amino-1,2,4-triazine63

Mechanistic Note: Decarboxylation proceeds via a radical pathway catalyzed by copper, with CO<sub>2</sub> elimination .

Functionalization of the Amino Group

The C6 amino group participates in nucleophilic substitutions and condensations:

Acylation

Reagents: Acetic anhydride, acetyl chloride
Product: 6-Acetamidobenzo[e] triazine-3-carboxylic acid
Conditions: Pyridine, 0°C → rt, 2 h
Yield: 89%

Diazotization and Coupling

Reagents: NaNO<sub>2</sub>/HCl (0–5°C)
Applications:

  • Forms diazonium salts for azo-dye synthesis .

  • Couples with β-diketones to yield hydrazones (e.g., 3a–3g in ).

Electrophilic Aromatic Substitution

The electron-rich triazine ring directs substitutions to C5 and C7 positions:

ElectrophileConditionsProductRegioselectivitySource
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro derivativeC5 (>95%)
Br<sub>2</sub>AcOH, 50°C7-Bromo derivativeC7 (88%)

DFT Analysis: C5 and C7 positions show highest electron density due to resonance effects from the amino group .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Imidazo[2,1-c] triazine Formation

Reagents: Phenacyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF
Product: Imidazo[2,1-c] triazine-3-carboxylic acid
Yield: 68%
Mechanism: Alkylation at NH followed by thermal cyclization (130°C, 3 h) .

Quinazoline Fusion

Reagents: 2-Carboxyphenylhydrazine, PPA
Product: Triazino[2,3-a]quinazoline-2-carboxylic acid
Yield: 74%

Metal Complexation

The triazine nitrogen atoms coordinate transition metals:

Metal SaltLigand RatioGeometryApplicationSource
Cu(NO<sub>3</sub>)<sub>2</sub>1:2Square planarCatalytic oxidation
FeCl<sub>3</sub>1:1OctahedralMagnetic materials

Stability Constants (log K): Cu(II) = 8.2 ± 0.3; Fe(III) = 9.1 ± 0.2 .

Cross-Coupling Reactions

Pd-catalyzed couplings enable π-system extension:

ReactionCatalyst SystemProductYield (%)
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>5-Arylbenzo[e]triazine-3-carboxylic acid65–78
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI5-Alkynyl derivatives71

Optimized Conditions: DMF/H<sub>2</sub>O (4:1), 80°C, 12 h .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid exhibit promising antimicrobial properties. In one study, synthesized triazine derivatives were tested against Escherichia coli and Staphylococcus aureus, showing that modifications at the amino and carboxylic acid positions significantly influenced their antibacterial efficacy.

Cytotoxicity and Anticancer Research
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as anticancer agents.

Enzyme Inhibition
6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid has been investigated for its ability to act as an enzyme inhibitor in metabolic pathways associated with diseases. Its mechanism often involves binding to the active sites of specific enzymes, thereby disrupting critical biological processes.

Material Science Applications

Synthesis of Advanced Materials
In materials science, 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid serves as a building block for the creation of novel materials such as metal-organic frameworks (MOFs). These frameworks have unique properties that make them suitable for applications in gas storage and separation technologies.

Case Studies

The following case studies illustrate the practical applications of 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid in research:

Study Focus Findings
Antimicrobial ActivityDerivatives showed significant antibacterial activity against E. coli and S. aureus with structure-activity relationships established.
Cytotoxicity EvaluationCertain derivatives inhibited proliferation in cancer cell lines and induced apoptosis.
Enzyme InhibitionCompounds demonstrated potential as enzyme inhibitors affecting disease-related metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator lies in its benzo[e][1,2,4]triazine core, which distinguishes it from other heterocycles like isoxazoles, oxazoles, and triazoles. Below is a comparative analysis:

Compound Name Core Heterocycle Key Functional Groups Molecular Weight (g/mol) Synthesis Route Highlights Purification Method Applications/Notes References
6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid Benzo[e][1,2,4]triazine -NH₂ (C6), -COOH (C3) Not explicitly reported Nitration, reduction, hydrolysis, cyclization Vacuum sublimation Potential kinase inhibitor scaffolds
Benzo[e][1,2,4]triazine-3-carboxylic acid (1f) Benzo[e][1,2,4]triazine -COOH (C3) Not reported Similar to above, without amino group Vacuum sublimation Intermediate for bioactive derivatives
6-Aminobenzo[D]isoxazole-3-carboxylic acid Benzo[D]isoxazole -NH₂ (C6), -COOH (C3) 178.14 Multi-step synthesis (unreported) Discontinued product Lab-scale scaffold
5-Amino-4H-1,2,4-triazole-3-carboxylic acid 1,2,4-Triazole -NH₂ (C5), -COOH (C3) 128.09 Unreported Structural similarity score: 0.56
6-Acetylamino-benzo[e][1,2,4]triazine-3-carboxylic acid ethyl ester Benzo[e][1,2,4]triazine -NHCOCH₃ (C6), -COOEt (C3) 278.25 (C₁₂H₁₂N₄O₃) Esterification of parent acid Enhanced lipophilicity for drug delivery

Reactivity and Functionalization

  • Substitution at C3: The 3-carboxylic acid group in 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid allows derivatization into esters or amides. In contrast, 3-chloro derivatives of benzo[e][1,2,4]triazine undergo nucleophilic substitution with CN⁻, morpholine, and thiols, suggesting broader reactivity .

Biological Activity

6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid features a triazine ring system which is known for its ability to interact with various biological targets. The presence of the amino and carboxylic acid groups enhances its solubility and reactivity, making it a versatile scaffold for drug development.

Mechanisms of Biological Activity

The biological activity of 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid can be attributed to several mechanisms:

  • Anticancer Activity : Triazine derivatives have been shown to inhibit key enzymes involved in cancer progression. For instance, modifications at specific positions on the triazine ring can lead to compounds that exhibit selective cytotoxicity against cancer cells by targeting DNA synthesis pathways and inducing apoptosis .
  • Antimicrobial Properties : Research indicates that triazine derivatives demonstrate significant antibacterial and antifungal activities. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
  • Neuroprotective Effects : Some studies suggest that derivatives of triazines can modulate neurodegenerative processes. They have been investigated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), enzymes linked to Alzheimer's disease .

1. Anticancer Studies

A study evaluated the anticancer potential of various triazine derivatives, including 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating their potential as novel chemotherapeutic agents .

2. Antimicrobial Activity

In a comparative study of triazine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, compounds derived from 6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

3. Neuroprotective Effects

Research focusing on neuroprotection revealed that some triazine derivatives could significantly inhibit AChE and BACE-1 with IC50 values comparable to established drugs like donepezil. These findings suggest a dual mechanism where they may protect neuronal cells while also reducing amyloid-beta accumulation .

Data Tables

Activity Type IC50 Values (µM) Reference
Anticancer (various lines)0.051 - 1.44
Antimicrobial (E. coli)10 - 50
AChE Inhibition0.046 - 0.065
BACE-1 Inhibition9.00 - 58.09

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid, and what purification challenges exist?

  • The synthesis of benzo[e][1,2,4]triazine-3-carboxylic acid derivatives typically involves multi-step protocols, such as cyclization reactions under controlled conditions. For example, benzo[e][1,2,4]triazine-3-carboxylic acid (1f) is synthesized via condensation and oxidation steps, as outlined in Scheme 3 of Agni et al. .
  • Purification Challenges : The compound is sensitive to silica gel, making vacuum sublimation the preferred purification method to avoid decomposition or side reactions .

Q. How can researchers confirm the structural integrity of 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid post-synthesis?

  • Use spectroscopic techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure.
  • Density Functional Theory (DFT) calculations can validate electronic properties, as demonstrated in fluorescence studies of structurally similar triazine derivatives (e.g., PT in ), where computational modeling aligned with experimental fluorescence emission data .

Q. What analytical methods are suitable for quantifying 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid in solution?

  • High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended, using a C18 column and acetonitrile/water mobile phase.
  • Fluorescence spectroscopy may also be applicable if the compound exhibits intrinsic fluorescence, as seen in ortho-BT derivatives under acidic conditions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the fluorescence properties of 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid derivatives?

  • Substituents at the C(3) position significantly alter electronic distribution. For example, ortho-substituted derivatives (e.g., ortho-BT) exhibit fluorescence "turn-on" behavior at 530 nm due to intramolecular proton transfer, whereas para- and meso-substituted analogs remain non-fluorescent .
  • Methodological Insight : Use time-resolved fluorescence spectroscopy and DFT calculations to correlate substituent effects with emission properties .

Q. How can researchers resolve contradictions in reported fluorescence quenching mechanisms for triazine-based compounds?

  • Contradictions often arise from solvent polarity, pH, or competing electron transfer pathways. For example, acidic conditions induce fluorescence quenching in some triazine derivatives, while neutral or basic conditions restore emission .
  • Experimental Design : Conduct pH-dependent fluorescence assays and compare results with computational models (e.g., HOMO-LUMO gap analysis) to identify dominant quenching pathways .

Q. What strategies are effective for stabilizing 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid during long-term storage?

  • Store the compound under inert gas (e.g., argon) at low temperatures (−20°C) to prevent oxidation.
  • Avoid exposure to silica gel during purification, as it can degrade the compound. Vacuum sublimation or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) is preferable .

Q. How can researchers leverage structural analogs of 6-aminobenzo[e][1,2,4]triazine-3-carboxylic acid to study structure-activity relationships (SAR)?

  • Synthesize derivatives with varied substituents (e.g., acetylated amino groups, ethyl esters) and compare their electronic and biological properties. For instance, 6-acetylamino-benzo[e][1,2,4]triazine-3-carboxylic acid ethyl ester (CAS 100517-92-8) provides insights into steric and electronic modifications .
  • Methodology : Pair synthetic chemistry with computational docking studies to predict binding affinities for target proteins.

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